Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Cross-coupling Suzuki-Miyaura Indene diversification

Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate (CAS 1262521-71-0) is a halogenated indene-1-carboxylate building block featuring a 5-bromo substituent, a 3-keto group, and a methyl ester at the 1-position. The compound belongs to the 3-oxoindane-1-carboxylic acid ester family, a scaffold broadly represented in kinase inhibitor patents and antiviral carbanucleoside synthesis programs.

Molecular Formula C11H9BrO3
Molecular Weight 269.09 g/mol
Cat. No. B13987791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate
Molecular FormulaC11H9BrO3
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(=O)C2=C1C=CC(=C2)Br
InChIInChI=1S/C11H9BrO3/c1-15-11(14)9-5-10(13)8-4-6(12)2-3-7(8)9/h2-4,9H,5H2,1H3
InChIKeyAPRJTZZWXNILCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate: Core Identity and Procurement-Relevant Baseline


Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate (CAS 1262521-71-0) is a halogenated indene-1-carboxylate building block featuring a 5-bromo substituent, a 3-keto group, and a methyl ester at the 1-position . The compound belongs to the 3-oxoindane-1-carboxylic acid ester family, a scaffold broadly represented in kinase inhibitor patents and antiviral carbanucleoside synthesis programs [1]. Its molecular formula is C₁₁H₉BrO₃ with a molecular weight of 269.09 g/mol. The presence of the aryl bromide at position 5 distinguishes it from the non-halogenated parent (CAS 29427-70-1, MW 190.20) and provides a specific cross-coupling handle absent in the des-bromo analog .

Why Methyl 5-Bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate Cannot Be Replaced by a Generic Indene-1-carboxylate Analog


The 5-bromo substituent on the indene ring of Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate is not a passive structural decoration; it fundamentally alters the compound's synthetic utility relative to the non-halogenated parent scaffold. The aryl bromide serves as a requisite functional handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), enabling diversification at the 5-position that is impossible with the des-bromo analog (CAS 29427-70-1) [1]. Similarly, the 3-oxo (ketone) group differentiates this compound from the fully saturated 2,3-dihydro-1H-indene-1-carboxylate series (e.g., CAS 112933-48-9), which lacks the carbonyl necessary for enolate chemistry, condensation reactions, or bioreductive activation pathways . Furthermore, the methyl ester provides orthogonal protection relative to the free carboxylic acid analog (CAS 354580-62-4), which may require additional protection/deprotection steps and exhibits different solubility and chromatographic behavior [2]. Simple substitution with 5-chloro or 5-fluoro analogs is also not equivalent, as the C–Br bond undergoes oxidative addition to Pd(0) catalysts at rates that differ from C–Cl, directly impacting cross-coupling efficiency under standardized conditions [3].

Methyl 5-Bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate: Head-to-Head Differentiation Evidence


Cross-Coupling Reactivity: 5-Bromo vs. 5-H Des-Bromo Analog in Pd-Catalyzed Diversification

The 5-bromo substituent in Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate serves as an essential oxidative addition partner for Pd(0)-catalyzed cross-coupling reactions. In a published cascade Sonogashira/carbopalladative cyclization/Suzuki protocol employing aryl bromides as substrates, indene derivatives were obtained in overall domino reaction yields of up to 70% [1]. The non-halogenated analog Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate (CAS 29427-70-1) lacks this aryl halide handle entirely and cannot participate in analogous Pd-catalyzed C–C bond-forming reactions at the 5-position without prior functionalization, adding at minimum one extra synthetic step (directed metalation-halogenation) .

Cross-coupling Suzuki-Miyaura Indene diversification Aryl bromide reactivity

Lipophilicity (XLogP3) Differentiation: 5-Bromo Target Compound vs. Non-Halogenated Parent Scaffold

Introduction of the bromine atom at the 5-position increases the predicted lipophilicity of the indene-1-carboxylate scaffold. The computed XLogP3 for Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate is increased relative to the non-halogenated parent Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate (XLogP3 = 1.2) . While an experimentally measured logP for the 5-bromo derivative is not publicly available, the addition of bromine to aromatic systems is well-established to increase logP by approximately 0.7–1.0 log units (Hansch π constant for aromatic Br ≈ 0.86) [1]. This shift can meaningfully alter membrane permeability, protein binding, and chromatographic retention in medicinal chemistry lead optimization programs.

Lipophilicity LogP Drug-likeness ADME prediction

Ester vs. Carboxylic Acid: Orthogonal Protection Strategy and Synthetic Route Economy

Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate features a methyl ester that serves as a protected form of the carboxylic acid. The corresponding free acid, 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 354580-62-4), is commercially available and has been used directly in Noyori asymmetric transfer hydrogenation employing Ru(II) catalysts with formic acid/triethylamine in 1,2-dichloroethane [1]. The methyl ester variant offers distinct advantages: it is more soluble in organic solvents (e.g., dichloromethane, THF), compatible with reactions that would be compromised by a free carboxylic acid proton (e.g., organometallic additions, enolate alkylations), and can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H₂O) to reveal the acid only when needed [2]. This orthogonal protection strategy eliminates an extraneous protection/deprotection sequence that would be required if starting from the free acid.

Protecting group strategy Ester hydrolysis Synthetic route design Orthogonal reactivity

Regiochemical Differentiation: 1-Carboxylate vs. 2-Carboxylate Indene Scaffolds in Bioactive Compound Synthesis

The position of the carboxylate ester on the indene ring critically influences biological activity. Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate places the ester at the 1-position, whereas the regioisomeric methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS 628732-08-1) bears the ester at the 2-position . Published SAR studies on related indene-carboxylate scaffolds demonstrate that this regiochemical difference has profound consequences: methyl 1-oxo-3-phenyl-1H-indene-2-carboxylates (2-carboxylate regioisomer series) were identified as selective FGFR1 tyrosine kinase inhibitors with IC₅₀ = 5.1 μM for the parent phenyl compound [1]. The 1-carboxylate regioisomer (the target compound's scaffold class) presents the ester in a different spatial orientation relative to the indene core, which would project substituents into distinct vector space in target binding pockets, generating a different SAR landscape.

Regiochemistry Indene carboxylate FGFR1 kinase inhibitor Structure-activity relationship

Methyl 5-Bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate: High-Value Application Scenarios Supported by Differentiation Evidence


Diversification of Indene-Based Kinase Inhibitor Libraries via Pd-Catalyzed Cross-Coupling at C-5

The 5-bromo substituent uniquely enables parallel library synthesis through Suzuki-Miyaura or Sonogashira coupling, directly installing aryl, heteroaryl, or alkynyl diversity elements at the C-5 position without additional halogenation steps [1]. This is particularly relevant for programs targeting protein kinases, where indene scaffolds have established precedence as kinase inhibitor cores as demonstrated in the FGFR1 inhibitor series . The 3-oxo group provides a secondary diversification point through enolate alkylation or reductive amination, while the methyl ester maintains protection during cross-coupling and can be hydrolyzed to the acid for amide coupling in a final diversification step [2].

Antiviral Carbanucleoside Intermediate Synthesis Leveraging 5-Bromo and 3-Oxo Functionality

The non-halogenated parent scaffold (Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate, CAS 29427-70-1) is already established as a reactant in the synthesis of purinyl- and pyrimidinylcarbanucleosides with antiviral activities . The 5-bromo analog provides the same core scaffold with the added advantage of a cross-coupling handle at C-5, enabling the introduction of substituents that can modulate nucleoside transporter recognition, metabolic stability, or target polymerase binding. The 3-oxo group additionally provides a site for stereoselective reduction to establish defined stereochemistry at C-3, a critical parameter for nucleoside analog activity.

Multi-Step Synthesis Requiring Orthogonal Ester Protection of the Carboxylic Acid

Programs requiring organometallic additions (e.g., Grignard, organolithium) or strong-base-mediated enolate chemistry at the 3-oxo position benefit from the methyl ester form, which is compatible with these conditions unlike the free carboxylic acid (CAS 354580-62-4) [1]. The methyl ester can be carried through multiple synthetic steps and selectively cleaved under mild basic conditions (LiOH, THF/H₂O) at the optimal point in the synthetic sequence to reveal the carboxylic acid for subsequent amide coupling, bioconjugation, or salt formation [2]. This orthogonal protection strategy reduces overall step count compared to routes starting from the free acid.

Fragment-Based Drug Discovery Requiring Higher Lipophilicity Building Blocks

In fragment library design, the 5-bromo substituent increases scaffold lipophilicity (estimated XLogP3 increase of ~0.8–1.0 units vs. the non-halogenated parent) [1]. This physicochemical shift can be exploited to improve membrane permeability or access more lipophilic binding pockets while retaining the favorable fragment-like properties of the indene-1-carboxylate core (MW 269, rotatable bonds = 3, HBA = 3). The bromine atom also provides anomalous scattering for X-ray crystallographic confirmation of binding mode, a practical advantage in structure-based drug design that is absent in the des-bromo, chloro, or fluoro analogs.

Quote Request

Request a Quote for Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.